1-((1-(1-(2,3,4-trimethoxybenzoyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one
Description
BenchChem offers high-quality 1-((1-(1-(2,3,4-trimethoxybenzoyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((1-(1-(2,3,4-trimethoxybenzoyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-[[1-[1-(2,3,4-trimethoxybenzoyl)azetidin-3-yl]triazol-4-yl]methyl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O5/c1-28-16-7-6-15(18(29-2)19(16)30-3)20(27)24-11-14(12-24)25-10-13(21-22-25)9-23-8-4-5-17(23)26/h6-7,10,14H,4-5,8-9,11-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFSFURROOMSIFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C(=O)N2CC(C2)N3C=C(N=N3)CN4CCCC4=O)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-((1-(1-(2,3,4-trimethoxybenzoyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one is a complex organic molecule featuring multiple functional groups that contribute to its biological activity. This article explores its synthesis, biological properties, and potential therapeutic applications based on current research findings.
Structure and Synthesis
The molecular formula of the compound is , with a molecular weight of approximately 348.36 g/mol. The structure includes an azetidine ring, a 1H-1,2,3-triazole moiety, and a pyrrolidin-2-one component, making it a candidate for various biological activities.
Synthetic Route
The synthesis typically involves several steps:
- Formation of Azetidine Ring : This can be achieved through cyclization of appropriate amine precursors.
- Acylation Reaction : The introduction of the 2,3,4-trimethoxybenzoyl group is performed using acylating agents like 2,3,4-trimethoxybenzoyl chloride.
- Triazole Formation : The triazole ring is synthesized via the Huisgen cycloaddition reaction involving azides and alkynes.
- Final Cyclization : The pyrrolidin-2-one structure is formed through cyclization involving urea derivatives.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
Anticancer Properties
Studies have shown that compounds with similar structural motifs exhibit significant anticancer properties by inhibiting tubulin polymerization and disrupting cell division pathways. The triazole ring has been associated with cytotoxic effects against various cancer cell lines .
Antimicrobial Activity
The presence of the triazole moiety enhances the compound's ability to interact with microbial enzymes and disrupt cellular processes in bacteria and fungi. In vitro studies demonstrate its effectiveness against resistant strains of pathogens .
Anti-inflammatory Effects
Some derivatives of triazole compounds have shown anti-inflammatory activity comparable to traditional nonsteroidal anti-inflammatory drugs (NSAIDs). The mechanism may involve inhibition of pro-inflammatory cytokines and modulation of immune responses .
Case Studies
Several studies have investigated the biological effects of structurally related compounds:
- Study on Triazole Derivatives : A research article highlighted the anticancer effects of triazole derivatives in human cancer cell lines, showing IC50 values in the micromolar range .
- Antimicrobial Efficacy : Another study focused on the antimicrobial properties of similar compounds against Gram-positive and Gram-negative bacteria. The results indicated significant inhibition zones in disk diffusion assays .
- Inflammation Model : In an animal model for inflammation, administration of related triazole compounds resulted in reduced swelling and pain response compared to control groups .
Data Table: Biological Activities Summary
Scientific Research Applications
Medicinal Chemistry
- Anticancer Activity :
- Antimicrobial Properties :
- Drug Development :
Biological Research
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Mechanistic Studies :
- The interaction of this compound with biological macromolecules can be explored to understand its mechanism of action. This includes studying its binding affinity to enzymes or receptors involved in disease pathways.
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Cellular Studies :
- Investigations into how the compound affects cellular processes such as apoptosis, cell cycle regulation, and metabolic pathways are crucial for elucidating its therapeutic potential.
Case Study 1: Anticancer Efficacy
A study demonstrated that similar triazole derivatives inhibited the growth of tumor cells in vitro and in vivo models. The mechanism involved the disruption of the PI3K/Akt signaling pathway, which is pivotal in cancer cell survival .
Case Study 2: Antimicrobial Activity
Research on azetidine-containing compounds revealed their effectiveness against resistant bacterial strains. The compound's ability to disrupt bacterial cell wall synthesis was highlighted as a key factor in its antimicrobial action .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
